molecular formula C21H20N3O3- B040097 8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine CAS No. 117525-13-0

8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine

Cat. No. B040097
CAS RN: 117525-13-0
M. Wt: 363.4 g/mol
InChI Key: PLOHFJGDJWILLC-UHFFFAOYSA-M
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Description

8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine, also known as 8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine, is a useful research compound. Its molecular formula is C21H20N3O3- and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescent Probes for Mercury Ion Detection : A one-pot synthesis method involving this compound produces efficient fluorescent probes for mercury ion in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

  • Potential Pharmaceutical Applications : A study explored a one-pot method to prepare key components of imidazo[1,2-a]pyridine, suggesting potential applications in pharmaceuticals and biotechnology (Lifshits et al., 2015).

  • Antiulcer Agents : Several studies have demonstrated the potential of substituted imidazo[1,2-a]pyridines as antiulcer agents. These compounds exhibit gastric antisecretory and cytoprotective properties. The specific mechanisms may involve inhibition of H+/K+-ATPase enzymes (Kaminski et al., 1987; Kaminski et al., 1985; Kaminski et al., 1987).

  • Synthesis of New Organic Compounds : Imidazo[1,2-a]pyridines have been used in the synthesis of new organic compounds, demonstrating their utility in chemical research (Kolar et al., 1996).

  • Antitumor Effects : A derivative of imidazo[1,2-a]pyridine, IP-Se-06, has shown potential as a prototype compound for breast cancer chemotherapy due to its inhibition of cell proliferation and induction of apoptosis (Almeida et al., 2018).

  • Crystallographic Studies : The crystallographic properties of this compound have been studied, with findings suggesting that Form A of the compound is more stable than Form B (Miyamae et al., 1990).

properties

IUPAC Name

methyl N-[3-methyl-2-[(2-methyl-3-prop-2-ynylimidazo[1,2-a]pyridin-8-yl)oxymethyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-5-8-18-15(3)22-20-19(11-7-12-24(18)20)27-13-16-14(2)9-6-10-17(16)23-21(25)26-4/h1,6-7,9-12H,8,13H2,2-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBUDLWYGUXLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC)COC2=CC=CN3C2=NC(=C3CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922455
Record name Methyl hydrogen [3-methyl-2-({[2-methyl-3-(prop-2-yn-1-yl)imidazo[1,2-a]pyridin-8-yl]oxy}methyl)phenyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine

CAS RN

117525-13-0
Record name 8-Mcmbmipp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117525130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen [3-methyl-2-({[2-methyl-3-(prop-2-yn-1-yl)imidazo[1,2-a]pyridin-8-yl]oxy}methyl)phenyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8-hydroxy-2-methyl-3-(2-propynyl)imidazo[ 1,2-a]pyridine (0.372 g) and potassium carbona (0.276 g) in N,N-dimethylformamide (7.4 ml) was stirred at room temperature for 20 minutes under a nitrogen atmosphere and then 2-methoxycarbonylamino-6-methylbenzylchloride (0.427 g) was added. After being stirred for 2 hours. The mixture was poured into water and the resulting precipitates were collected by filtration. The crude product was purified by column chromatography on silica gel (10 g) with chloroform as eluents to give 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo[1,2-a]pyridine (0.048 g).
Name
8-hydroxy-2-methyl-3-(2-propynyl)imidazo[ 1,2-a]pyridine
Quantity
0.372 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
solvent
Reaction Step One
Quantity
0.427 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-3-(2-methoxycarbonylamino-6-methylbenzyloxy)pyridine (4.22 g) and 3-mesyloxy-5-hexyn-2-one (2.74 g) in ethanol (42 ml) was refluxed for 62 hours and then evaporated in vacuo. To the residue was added and aqueous solution of sodium bicarbonate and the insoluble material was collected by filtration. The crude product was purified by column chromatography on silica gel (150 g) with methylene chloride and then a mixture of methylene chloride and acetonitrile (10:1) as eluents to afford a solid, which was recrystallized from a mixture of ethyl acetate and cyclohexane to give 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo[1,2-a]pyridine.
Name
2-amino-3-(2-methoxycarbonylamino-6-methylbenzyloxy)pyridine
Quantity
4.22 g
Type
reactant
Reaction Step One
Name
3-mesyloxy-5-hexyn-2-one
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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